molecular formula C15H13ClN2O3S2 B2837073 (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 896676-61-2

(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2837073
M. Wt: 368.85
InChI Key: WCIJHFFYKQSYTA-ICFOKQHNSA-N
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Description

The compound (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiophene ring, and a carboxamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with phenyl anthranilic acid to yield benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a thiophene ring, and a carboxamide group . The structure can be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to "(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide" have been synthesized and characterized, laying foundational knowledge for further applications. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involved reactions leading to compounds with potential antimicrobial activities. The characterization included NMR, IR, Mass spectral data, and elemental analysis, indicating a comprehensive approach to understanding these compounds' structures and potential functions (Spoorthy et al., 2021).

Antimicrobial Activities

Several studies have focused on the antimicrobial activities of thiazole and thiophene derivatives, which share structural motifs with the compound . For example, 1,3,4-oxadiazole thioether derivatives exhibited significant antibacterial activities against Xanthomonas oryzae, with some compounds outperforming commercial agents in efficacy. This highlights the potential of such compounds in developing new antibacterial agents (Song et al., 2017).

Sensing and Removal of Environmental Contaminants

Compounds containing thiophene functionalities have been investigated for environmental applications, such as sensing and removal of contaminants. Metal-organic frameworks (MOFs) constructed with thiophene-functionalized dicarboxylate showed efficient luminescent sensory materials highly selective and sensitive to environmental pollutants like Hg(II), Cu(II), and Cr(VI). This indicates the potential utility of similarly structured compounds in environmental monitoring and remediation efforts (Zhao et al., 2017).

Polymer Synthesis

Research on the synthesis of polymers incorporating thiophene and related heterocycles suggests potential applications in material science. For instance, aromatic polyamides bearing ether and isopropylidene links in the main chain, synthesized using dicarboxylic acids related to the compound of interest, showed good solubility in polar solvents and formed tough, flexible films. This hints at the possibility of using similar compounds in the development of new polymeric materials with specific mechanical and chemical properties (Hsiao & Yu, 1996).

Future Directions

The future research directions could involve investigating the biological activity of this compound, particularly its potential anti-inflammatory properties . Further studies could also explore its potential applications in medicinal chemistry.

properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-18-12-8(20-2)4-5-9(21-3)13(12)23-15(18)17-14(19)10-6-7-11(16)22-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJHFFYKQSYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

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